methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 4-(trifluoromethyl)benzoate is an ester . The trifluoromethyl group (-CF3) is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an important research topic . Commonly used trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The linear formula of Methyl 4-(trifluoromethyl)benzoate is CF3C6H4CO2CH3 .Chemical Reactions Analysis
The reduction of methyl (4-trifluoromethyl)benzoate was reported to be catalyzed by MoO2Cl2 .Physical and Chemical Properties Analysis
Methyl 4-(trifluoromethyl)benzoate has a molecular weight of 204.15. It is a liquid at room temperature with a refractive index of 1.451. It has a boiling point of 94-95 °C/21 mmHg and a melting point of 13-14 °C. Its density is 1.268 g/mL at 25 °C .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
- Nenitzescu Synthesis : Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a key intermediate in synthesizing selective androgen receptor modulators. A practical synthesis method was developed from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, with a focus on Nenitzescu reaction and conversion to a novel triflate intermediate (Boros, Kaldor, & Turnbull, 2011).
Peptide and Peptoid Conformation Studies
- Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues using this compound were synthesized for peptide and peptoid conformation elucidation studies. These derivatives have a ring that bridges the α-carbon and the 4-position of the indole ring, reducing side chain flexibility while keeping amine and carboxylic acid groups free for further modification (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Site Selective Alkenylation of Indoles
- C-2 vs. C-4 Alkenylation Control : The compound is involved in a novel method of achieving site selectivity between C-2 and C-4 positions in indoles. The electronic nature of the ketone directing group in the compound controls the unusual choice between a 5-membered and a 6-membered metallacycle, showing that strong and weak directing groups exhibit opposite selectivity (Lanke, Bettadapur, & Prabhu, 2016).
Infrared Probes in Chemical Physics
- Sensitivity to Local Environments : Methyl indole-4-carboxylate, a related derivative, has been studied as a fluorescent and IR probe sensitive to local hydration environments, making it useful in chemical physics, particularly for protein local structure and dynamics studies (Liu et al., 2020).
Anticancer Research
- Derivatives in Anticancer Activity : Methyl indole-3-carboxylate derivatives have been synthesized and characterized for their anticancer activity. These derivatives are analogs of 3,3′-diindolylmethane, known for potent antitumor properties (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Mechanism of Action
Target of Action
“Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate” is an organofluorine compound. Organofluorine compounds are often used in pharmaceuticals and agrochemicals due to their ability to form stable, strong bonds that can resist metabolic breakdown . .
Mode of Action
The mode of action of organofluorine compounds can vary widely depending on their specific structure and the presence of other functional groups. For example, some organofluorine compounds can inhibit enzymes, interact with receptors, or interfere with signal transduction pathways
Biochemical Pathways
Organofluorine compounds can participate in various biochemical pathways depending on their specific structure and targets. They can affect the activity of enzymes, influence the behavior of cell membranes, or modulate the function of receptors
Result of Action
The result of action of organofluorine compounds can vary widely depending on their specific structure, targets, and mode of action. They can have effects at the molecular, cellular, or organismal level
Action Environment
The action of organofluorine compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)9-5-6-7(11(12,13)14)3-2-4-8(6)15-9/h2-5,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEQKKQXILYZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227651 | |
Record name | Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098340-27-2 | |
Record name | Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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